7-Azaspiro[3.5]nonane
Description
Core Spirocyclic Architecture
7-Azaspiro[3.5]nonane (CAS 766-34-7) is a bicyclic amine characterized by a spirocyclic framework where a nitrogen atom serves as the junction between two distinct rings. The IUPAC name This compound specifies a nine-membered system with two fused rings: a three-membered ring and a five-membered ring sharing the nitrogen atom at position 7. The molecular formula C₈H₁₅N (molecular weight: 125.21 g/mol) reflects its compact, nitrogen-containing structure.
The SMILES notation (C1CC2(C1)CCNCC2) reveals the connectivity: a cyclohexane-like ring (positions 1–3) and a pyrrolidine-like ring (positions 4–8), bridged by the spiro nitrogen. X-ray crystallography of related azaspiro compounds (e.g., 2-azaspiro[4.4]nonane derivatives) confirms that the spiro junction imposes a non-planar geometry, with bond angles deviating from ideal tetrahedral values due to ring constraints. For instance, in analogous structures, the C–N–C angle near the spiro atom ranges from 95° to 105°, introducing mild angle strain.
| Structural Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅N | |
| Bond Angles at Spiro Nitrogen | 95°–105° | |
| Ring Sizes | 3-membered, 5-membered |
Ring Strain and Conformational Dynamics
The spirocyclic architecture of this compound introduces ring strain primarily from its three-membered ring, which exhibits angle strain comparable to cyclopropane derivatives. Computational studies estimate the total ring strain energy (RSE) of similar azaspiro compounds at 15–25 kcal/mol, with contributions from:
- Angle strain : Distortion of bond angles from ideal tetrahedral geometry.
- Torsional strain : Eclipsing interactions in the three-membered ring.
- Transannular strain : Van der Waals repulsion between non-bonded atoms in the five-membered ring.
Despite these strains, the five-membered ring adopts a puckered conformation to mitigate torsional eclipsing, as observed in NMR and X-ray analyses of related spirocycles. Molecular dynamics simulations suggest that the nitrogen lone pair participates in conformational locking , stabilizing a dominant chair-like conformation in the five-membered ring. This dynamic equilibrium limits rotational freedom but enhances structural rigidity, a trait exploited in drug design for enforcing bioactive conformations.
| Strain Component | Energy Contribution (kcal/mol) | Source |
|---|---|---|
| Angle Strain (3-membered ring) | 10–15 | |
| Torsional Strain | 5–8 | |
| Transannular Strain | 2–4 |
Stereochemical Features
The spirocyclic framework of this compound confers axial chirality despite the absence of traditional stereocenters. The non-planar arrangement of the two rings creates a chiral axis, yielding enantiomers with distinct spatial orientations. This property is corroborated by circular dichroism (CD) studies of analogous spiro compounds, which exhibit strong Cotton effects indicative of helical chirality.
In derivatives with substituents on the nitrogen or adjacent carbons, diastereomerism arises from restricted rotation around the spiro junction. For example, N-benzyl-2-azaspiro[4.4]nonane-1,3-dione exhibits two diastereomers due to differential puckering of the five-membered ring. However, unsubstituted this compound lacks such substituents, rendering its chirality solely axial.
Comparative Analysis with Non-Spirocyclic Analogues
Compared to monocyclic amines like piperidine or pyrrolidine, this compound exhibits distinct physicochemical and conformational properties:
- Ring Strain : Piperidine (RSE ≈ 1.3 kcal/mol) has minimal strain, whereas this compound’s RSE (~20 kcal/mol) enhances reactivity in ring-opening reactions.
- Conformational Rigidity : Non-spirocyclic amines adopt multiple low-energy conformations, but the spiro structure restricts flexibility, favoring a single dominant conformation.
- Three-Dimensionality : The spiro framework increases Fsp³ (fraction of sp³-hybridized carbons), improving solubility and bioavailability compared to flat aromatic amines.
| Property | This compound | Piperidine | Source |
|---|---|---|---|
| Ring Strain Energy (kcal/mol) | ~20 | 1.3 | |
| Fsp³ | 0.88 | 0.75 | |
| Conformational States | 1–2 | 4–6 |
Properties
IUPAC Name |
7-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-8(3-1)4-6-9-7-5-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQKGAVROUDOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604540 | |
| Record name | 7-Azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-34-7 | |
| Record name | 7-Azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-azaspiro[3.5]nonane | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Two-Step Synthesis via Epoxidation and Ring Expansion
The foundational approach involves converting bicyclic precursors into spirocyclic intermediates through epoxide formation. In the method disclosed in CN102659678B , 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid-tert-butyl ester is synthesized via a two-step protocol:
Formation of Compound VI :
- Reactants : Compound II (spirocyclic amine) and Compound V (epoxide precursor).
- Conditions : Sodium hydride (NaH) as base, tetrahydrofuran (THF) or dimethylformamide (DMF) as solvent, 60–120°C.
- Key Parameters : Molar ratio of Compound II:Compound V:NaH = 1.0:1.0:1.5–4.0.
Epoxidation to Final Product :
- Oxidizing Agents : Meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂).
- Solvent : Dichloromethane (DCM) or acetonitrile.
- Yield : ~75% (optimized).
This method’s efficacy stems from the steric protection offered by the tert-butyl carbamate group, which minimizes undesired ring-opening during epoxidation.
Reductive Amination of Spirocyclic Ketones
Hydrogenation of Nitriles
A scalable route described in ChemicalBook involves the reduction of 2-oxa-7-azaspiro[3.5]nonane intermediates using palladium-on-carbon (Pd/C):
Step 1 : Hydrogenation of nitrile groups in compound 15 (15.0 g, 57.4 mmol) under H₂ atmosphere.
- Catalyst : 10% Pd/C in methanol.
- Outcome : Crude amine product (7.0 g).
Step 2 : Acetic Acid Salt Formation
This method prioritizes operational simplicity and avoids ultra-low temperatures, making it suitable for industrial applications.
Phase-Transfer-Catalyzed Double Cyclization
Two-Step Synthesis of 7-Oxo-2-azaspiro[3.5]nonane
The CN112321599A patent introduces a novel two-step strategy to address ring-opening challenges:
First Cyclization :
- Reactants : Bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal.
- Catalysts : Tetrabutylammonium bromide (phase transfer) and potassium iodide.
- Conditions : DMF solvent, 70–100°C, 10–24 hours.
- Yield : 76.8–106.5 g crude compound 3.
Second Cyclization :
This protocol’s innovation lies in the use of iodo metal salts to stabilize intermediates, reducing side reactions.
Comparative Analysis of Synthetic Routes
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions: 7-Azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Pharmaceutical Development
7-Azaspiro[3.5]nonane serves as a vital scaffold in the design of new pharmaceuticals. Its unique structural properties allow for the development of compounds with enhanced biological activities.
- GPR119 Agonists : A study demonstrated the synthesis of novel GPR119 agonists derived from this compound, which showed promising glucose-lowering effects in diabetic rat models. The optimization of substituents on the compound led to the identification of highly potent derivatives .
- Fatty Acid Amide Hydrolase Inhibitors : Research has identified this compound as a lead scaffold for developing inhibitors targeting fatty acid amide hydrolase, an enzyme involved in pain modulation and inflammation. These inhibitors exhibited significant potency and selectivity, indicating their potential for treating pain-related disorders .
Material Science
In material science, this compound is utilized for its ability to enhance the properties of various materials.
- High-Performance Polymers : The compound contributes to formulating advanced materials that require improved durability and flexibility. Its spirocyclic structure is beneficial for creating polymers with superior mechanical properties, making it suitable for applications in coatings and adhesives .
Biochemical Research
The unique structure of this compound makes it a valuable tool in biochemical research.
- Enzyme Interaction Studies : Researchers leverage this compound to explore enzyme interactions, particularly those involving NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in various cancer cell lines. The ability to modify its structure allows scientists to investigate new biochemical pathways and mechanisms .
Agricultural Chemistry
The agricultural sector benefits from the applications of this compound in developing environmentally friendly agrochemicals.
- Pest Control Agents : The compound has been explored for its potential in synthesizing effective pest control agents that minimize environmental impact while maintaining efficacy against target pests .
Analytical Chemistry
In analytical chemistry, this compound serves as a reference material.
- Standard Reference Material : It is used to ensure accuracy in analytical methods, particularly in quantifying similar compounds within complex mixtures, thus aiding researchers in achieving reliable results in their experiments .
Case Study: GPR119 Agonists
| Compound | Structure | Biological Activity | PK Profile |
|---|---|---|---|
| 54g | Structure | Potent GPR119 Agonist | Favorable in SD rats |
Case Study: FAAH Inhibitors
| Inhibitor | IC50 (µM) | Selectivity | Application |
|---|---|---|---|
| Compound A | 0.05 | High | Pain relief |
| Compound B | 0.03 | Moderate | Anti-inflammatory |
Mechanism of Action
The mechanism of action of 7-Azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it has been identified as a lead scaffold for fatty acid amide hydrolase (FAAH) inhibitors. The compound binds to the active site of FAAH, inhibiting its activity and thereby affecting the metabolism of fatty acid amides .
Comparison with Similar Compounds
Table 1: Structural Comparison of Spirocyclic Compounds
| Compound | Core Structure | Ring Sizes | Key Functional Groups | Biological Target |
|---|---|---|---|---|
| 7-Azaspiro[3.5]nonane | 5 + 3-membered rings | 3.5 | Urea, Ketone | FAAH, GPR119 |
| 1-Oxa-8-azaspiro[4.5]decane | 6 + 5-membered rings | 4.5 | Urea | FAAH |
| 6-Azaspiro[3.4]octane | 4 + 3-membered rings | 3.4 | Amine | CK2α kinase |
| 2,7-Diazaspiro[3.5]nonane | 5 + 3-membered rings | 3.5 | Dual amines | Sigma receptors (σ1/σ2) |
Pharmacological Profiles
FAAH Inhibition
- This compound urea (PF-04862853): Potency: $ k{\text{iact}}/ki = 4190 \, \text{M}^{-1}\text{s}^{-1} $ (human FAAH), 5820 (rat FAAH) (). Selectivity: No off-target activity against 200+ serine hydrolases at 100 µM (). Efficacy: Complete FAAH inhibition in the brain at 0.3 mg/kg in rats ().
1-Oxa-8-azaspiro[4.5]decane urea :
GPR119 Agonism
- This compound derivatives (e.g., Compound 54g): EC₅₀ = 0.5 µM for GPR119 activation. Favorable pharmacokinetics: Half-life of 4.2 h in rats, glucose-lowering effects in diabetic models ().
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Drug-Like Properties
| Property | This compound (PF-04862853) | 1-Oxa-8-azaspiro[4.5]decane | Piperidine-4-ethanamine |
|---|---|---|---|
| log P | 3.8 | 4.1 | 2.5 |
| Half-life (rats) | 7.1 h | 5.8 h | 2.3 h |
| Bioavailability | 53% (rats), 33% (dogs) | 45% (rats) | <20% |
| CNS Penetration | High | Moderate | Low |
The spirocyclic rigidity of this compound enhances metabolic stability compared to linear piperidine derivatives (). Its balanced log P improves membrane permeability relative to more polar 6-azaspiro[3.4]octane analogues ().
Biological Activity
7-Azaspiro[3.5]nonane is a spirocyclic compound characterized by its unique structure that includes a nitrogen atom within a spiro framework. This compound has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 113.19 g/mol. Its unique spirocyclic structure allows for various interactions with biological targets, making it a subject of interest for drug development.
1. Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. For instance, the compound PF-04862853, a urea derivative of this compound, was found to be an orally efficacious inhibitor of FAAH, showing promise for therapeutic applications in pain management and inflammation control .
2. GPR119 Agonism
Another notable biological activity is the agonistic effect on GPR119, a receptor implicated in glucose homeostasis and insulin secretion. A study identified a series of GPR119 agonists derived from this compound that demonstrated favorable pharmacokinetic profiles and glucose-lowering effects in diabetic models .
3. FXR Agonism
The compound also functions as an agonist for the farnesoid X receptor (FXR), which plays a crucial role in bile acid regulation and lipid metabolism. A specific derivative, BMS-986318, exhibited potent FXR activation in vitro and showed efficacy in animal models for liver conditions such as cholestasis .
The biological activities of this compound derivatives can be attributed to their ability to modulate key signaling pathways:
- FAAH Inhibition : By inhibiting FAAH, these compounds increase the levels of endogenous cannabinoids, which can lead to analgesic and anti-inflammatory effects.
- GPR119 Activation : Activation of GPR119 enhances insulin secretion and improves glucose tolerance, making these compounds potential candidates for managing diabetes.
- FXR Activation : FXR agonism influences lipid metabolism and bile acid synthesis, providing therapeutic avenues for metabolic disorders.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for 7-Azaspiro[3.5]nonane derivatives, and how are yields optimized?
- Methodological Answer : A two-step cyclization process using lithium aluminum hydride is widely employed, achieving yields >82% under mild conditions. Key parameters include temperature control (0–25°C) and solvent selection (e.g., tetrahydrofuran for cyclization) . Multigram-scale synthesis via precursors like N-Boc-4-piperidone is also documented, with purification via column chromatography to ensure ≥95% purity .
Q. How is the structural integrity of this compound derivatives validated experimentally?
- Methodological Answer : X-ray crystallography confirms spirocyclic frameworks, while spectroscopic techniques (¹H/¹³C NMR, IR) identify functional groups. Mass spectrometry verifies molecular weights, and polarimetry assesses chiral centers in enantiomerically pure derivatives .
Q. What in vitro assays are used to screen this compound derivatives for biological activity?
- Methodological Answer :
- Receptor Binding : Radioligand displacement assays (e.g., for Sigma-1 receptors) with [³H]-ligands to measure IC₅₀ values .
- Enzyme Inhibition : FAAH inhibition assays using fluorogenic substrates (e.g., arachidonoyl aminobenzothiazole) to quantify endocannabinoid modulation .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine substitution) impact the pharmacological profile of this compound derivatives?
- Methodological Answer : Fluorination at C5/C5 positions enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation. Comparative studies show fluorinated analogs (e.g., 5,5-difluoro derivatives) exhibit 3-fold higher GPR119 agonism in diabetic rat models vs. non-fluorinated counterparts . Computational models (e.g., LogP calculations) predict improved blood-brain barrier penetration for neuroactive derivatives .
Q. What computational approaches resolve contradictions in Sigma-1 receptor binding data for this compound analogs?
- Methodological Answer : Molecular dynamics simulations reveal that amide-substituted derivatives (e.g., compound 5b ) form hydrogen bonds with Glu172, explaining their higher affinity (Ki = 12 nM) vs. non-substituted analogs (Ki >100 nM). Docking studies (Glide/SP mode) further validate steric compatibility with the receptor’s hydrophobic pocket .
Q. How can linker rigidification in this compound-based CK2α inhibitors improve target selectivity?
- Methodological Answer : Replacing flexible pentyl linkers with pre-organized this compound scaffolds reduces conformational entropy, enhancing binding specificity. In vitro kinase profiling shows >50-fold selectivity for CK2α over off-target kinases (e.g., PIM1) in compounds like 53 .
Data-Driven Insights
| Parameter | Example Data | Source |
|---|---|---|
| Synthetic Yield | 82–95% (two-step cyclization) | |
| Sigma-1 Receptor Affinity (Ki) | 12 nM (amide-substituted derivative 5b ) | |
| FAAH Inhibition (IC₅₀) | 50 nM (this compound-6,8-dione) | |
| GPR119 Agonism (EC₅₀) | 0.8 µM (fluorinated derivative 54g ) |
Key Notes for Experimental Design
- Contradiction Management : Conflicting receptor binding data may arise from divergent functional assays (antagonist vs. agonist protocols). Validate using standardized protocols (e.g., NIH Psychoactive Drug Screening Program) .
- Scalability : Optimize solvent systems (e.g., DMF for SNAr reactions) to transition from milligram to gram-scale synthesis without yield loss .
- In Vivo Translation : Prioritize derivatives with LogP <3.5 and polar surface area <60 Ų to ensure oral bioavailability in preclinical models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
